molecular formula C15H17BrN4O3 B6084841 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B6084841
M. Wt: 381.22 g/mol
InChI Key: ILLWXMMRIDUOBO-UHFFFAOYSA-N
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Description

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromo, methyl, and nitro group on the pyrazole ring, and an acetamide group attached to a phenyl ring substituted with an isopropyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a suitable hydrazine derivative with a β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of Substituents: The bromo, methyl, and nitro groups can be introduced onto the pyrazole ring through electrophilic substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS), nitration using nitric acid or a nitrating mixture, and methylation using methyl iodide or dimethyl sulfate.

    Formation of the Acetamide Group: The acetamide group can be introduced by reacting the pyrazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine.

    Attachment of the Phenyl Ring: The final step involves the coupling of the pyrazole derivative with a phenyl ring substituted with an isopropyl group. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro groups to amino groups or reduce other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to replace the bromo group with other substituents, such as alkyl or aryl groups, using reagents like Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes

    Reduction: Formation of amines or alcohols

    Substitution: Formation of new alkyl or aryl derivatives

Scientific Research Applications

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide can be compared with other similar compounds, such as:

    2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide: Similar structure but with a chloro group instead of a bromo group.

    2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(methyl)phenyl]acetamide: Similar structure but with a methyl group instead of an isopropyl group on the phenyl ring.

    2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]propionamide: Similar structure but with a propionamide group instead of an acetamide group.

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O3/c1-9(2)11-4-6-12(7-5-11)17-13(21)8-19-10(3)14(16)15(18-19)20(22)23/h4-7,9H,8H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLWXMMRIDUOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)C(C)C)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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